Levisoprenaline

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Levisoprenalin kann durch verschiedene Verfahren synthetisiert werden. Ein gängiger Syntheseweg beinhaltet die Reaktion von Brenzkatechin mit Isopropylamin in Gegenwart von Formaldehyd, gefolgt von der Reduktion mit Natriumborhydrid. Die Reaktionsbedingungen umfassen typischerweise:

Temperatur: Raumtemperatur bis 50 °C

Lösungsmittel: Wässriges oder alkoholisch

Katalysator: Nicht erforderlich

Industrielle Produktionsverfahren

Die industrielle Produktion von Levisoprenalin beinhaltet oft die großtechnische Synthese unter Verwendung ähnlicher Verfahren, die jedoch für höhere Ausbeuten und Reinheit optimiert sind. Der Prozess kann zusätzliche Reinigungsschritte wie Umkristallisation oder Chromatographie beinhalten, um sicherzustellen, dass das Endprodukt die pharmazeutischen Standards erfüllt .

Analyse Chemischer Reaktionen

Reaktionstypen

Levisoprenalin unterliegt verschiedenen Arten chemischer Reaktionen, darunter:

Oxidation: Levisoprenalin kann oxidiert werden, um Chinone zu bilden.

Reduktion: Die Reduktion von Levisoprenalin kann Dihydroxyderivate ergeben.

Substitution: N-Substitutionsreaktionen können die Isopropylamingruppe modifizieren.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO4) und Wasserstoffperoxid (H2O2).

Reduktion: Natriumborhydrid (NaBH4) wird üblicherweise zur Reduktion verwendet.

Substitution: Alkylhalogenide und Amine werden für Substitutionsreaktionen verwendet.

Hauptprodukte, die gebildet werden

Oxidation: Chinone und andere oxidierte Derivate.

Reduktion: Dihydroxyderivate.

Substitution: Verschiedene N-substituierte Analoga.

Wissenschaftliche Forschungsanwendungen

Pharmacological Mechanism

Levisoprenaline primarily acts on beta-1 and beta-2 adrenergic receptors, leading to increased heart rate (positive chronotropic effect) and enhanced myocardial contractility (positive inotropic effect). It also causes bronchodilation by relaxing bronchial smooth muscle, making it useful in treating bronchospasm. The compound's selectivity for beta receptors allows for targeted therapeutic effects with minimal alpha-adrenergic activity, reducing the risk of vasoconstriction and associated side effects .

Clinical Applications

-

Cardiovascular Conditions :

- Heart Block : this compound is indicated for the treatment of mild or transient episodes of heart block not requiring electric shock or pacemakers. It can also be used in serious episodes of heart block and Adams-Stokes attacks not caused by ventricular tachycardia or fibrillation .

- Cardiac Arrest : In emergency situations, this compound serves as an adjunct therapy until more definitive treatments like electric shock can be administered .

- Shock States : It is utilized in cases of hypovolemic shock, septic shock, and cardiogenic shock as part of fluid and electrolyte replacement therapy .

- Respiratory Conditions :

Comparative Effectiveness

A study comparing this compound to salbutamol indicated that this compound reduced modified pulmonary index scores more rapidly in pediatric patients with acute severe exacerbation. However, its continuous inhalation is not widely recommended outside Japan due to potential adverse effects on asthma control .

Case Study 1: Pediatric Asthma Management

A clinical trial examined the effects of this compound in children experiencing acute severe asthma exacerbations. Results demonstrated rapid improvement in pulmonary function tests compared to traditional treatments. However, follow-up indicated a need for careful monitoring due to potential adverse effects on long-term asthma control.

Case Study 2: Heart Failure Induction

In experimental models involving rats, this compound was used to induce chronic heart failure. The findings provided insights into the drug's role in cardiac remodeling processes, highlighting its potential implications for understanding heart failure pathophysiology .

Summary Table of Applications

| Application Area | Specific Uses | Notes |

|---|---|---|

| Cardiovascular | Heart block, cardiac arrest | Effective adjunct therapy in emergencies |

| Shock states (hypovolemic, septic) | Used alongside fluid replacement therapy | |

| Respiratory | Bronchospasm during anesthesia | Less favored for acute asthma due to control issues |

| Pediatric asthma management | Rapid improvement noted but requires monitoring |

Wirkmechanismus

Levisoprenaline exerts its effects by binding to beta-adrenergic receptors, specifically beta-1 and beta-2 receptors. This binding activates adenylate cyclase, increasing cyclic AMP (cAMP) levels, which in turn activates protein kinase A (PKA). PKA phosphorylates various target proteins, leading to increased heart rate, bronchodilation, and other physiological effects .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Isoproterenol: Ein nicht-selektiver Beta-adrenerger Agonist, ähnlich wie Levisoprenalin, jedoch mit leicht unterschiedlicher Pharmakokinetik.

Salbutamol: Ein selektiver Beta-2-adrenerger Agonist, der hauptsächlich bei Asthma eingesetzt wird.

Epinephrin: Ein natürliches Katecholamin mit breiterer adrenerger Aktivität.

Einzigartigkeit von Levisoprenalin

Levisoprenalin ist einzigartig aufgrund seiner nicht-selektiven Wirkung auf sowohl Beta-1- als auch Beta-2-Rezeptoren, wodurch es vielseitig einsetzbar ist, um verschiedene Erkrankungen zu behandeln. Seine schnelle Wirkungseinsetzung und kurze Wirkungsdauer machen es für akute Interventionen geeignet .

Biologische Aktivität

Levisoprenaline, a synthetic catecholamine, is primarily recognized for its role as a beta-adrenergic agonist. It is closely related to isoprenaline, sharing similar pharmacological properties but with distinct clinical applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic uses, and relevant case studies.

This compound acts predominantly on beta-1 and beta-2 adrenergic receptors. The activation of these receptors leads to several physiological responses:

-

Beta-1 Receptors : Primarily located in the heart, their activation results in:

- Increased heart rate (positive chronotropic effect)

- Enhanced myocardial contractility (positive inotropic effect)

- Increased conduction velocity through the atrioventricular node (positive dromotropic effect)

-

Beta-2 Receptors : Found in smooth muscles, particularly in the bronchi and blood vessels, their activation leads to:

- Bronchodilation : Relaxation of bronchial smooth muscle

- Vasodilation : Relaxation of vascular smooth muscle, leading to decreased peripheral resistance

The pharmacodynamics of this compound involve the stimulation of adenylate cyclase, resulting in increased intracellular cyclic AMP (cAMP) levels. This process enhances protein kinase A (PKA) activity, which subsequently affects calcium handling in cardiac and smooth muscle cells .

Therapeutic Applications

This compound is utilized in various clinical scenarios due to its cardiovascular and respiratory effects:

- Cardiac Arrhythmias : It is particularly effective in treating bradycardia and heart block by increasing heart rate and improving cardiac output.

- Bronchospasm : this compound is used as a bronchodilator during anesthesia and in acute asthma management.

Case Study 1: Myocardial Infarction Induced by Isoprenaline

A notable case involved a 67-year-old male who developed myocardial ischemia following an isoprenaline infusion for symptomatic Mobitz type II atrioventricular block. Despite having no prior diagnosis of coronary artery disease, the infusion led to ischemic changes observed on an electrocardiogram (ECG). Emergency intervention revealed significant stenosis in the right coronary artery, suggesting that increased myocardial oxygen demand from isoprenaline may have precipitated the ischemic event .

Case Study 2: Efficacy in Asthma Patients

In another study examining the effects of this compound on asthma patients, researchers noted significant improvements in pulmonary function tests post-administration. The drug demonstrated a rapid onset of action, with peak bronchodilation occurring within minutes. This effect was sustained for several hours, highlighting its potential as a rescue medication during acute asthma attacks .

Research Findings

Recent studies have provided insights into the pharmacological profile and safety of this compound:

Eigenschaften

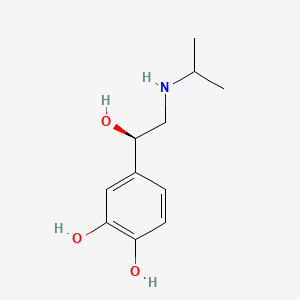

IUPAC Name |

4-[(1R)-1-hydroxy-2-(propan-2-ylamino)ethyl]benzene-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO3/c1-7(2)12-6-11(15)8-3-4-9(13)10(14)5-8/h3-5,7,11-15H,6H2,1-2H3/t11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWZZKOKVBUJMES-NSHDSACASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NCC(C1=CC(=C(C=C1)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)NC[C@@H](C1=CC(=C(C=C1)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2043878 | |

| Record name | Levoisoproterenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2043878 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51-31-0 | |

| Record name | (-)-Isoproterenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51-31-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Levisoprenaline [INN:DCF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000051310 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Levoisoproterenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2043878 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (R)-(-)-Isoproterenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LEVISOPRENALINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/588N0603CT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.